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spectroscopic data of (-)-3-Methylhexane (NMR, IR, MS)

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Compound of Interest		
Compound Name:	(-)-3-Methylhexane	
Cat. No.:	B12699423	Get Quote

This technical guide provides an in-depth overview of the spectroscopic data for **(-)-3-Methylhexane**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Molecular Structure

(-)-3-Methylhexane is a chiral branched alkane, one of the isomers of heptane. Its structure is fundamental to understanding its spectroscopic characteristics.

Structure:

Spectroscopic Data Presentation

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 3-Methylhexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the chiral center at the third carbon, all seven carbon atoms and the protons on them are in chemically distinct environments, leading to a complex spectrum.

Table 1: ¹H NMR Spectroscopic Data for 3-Methylhexane Solvent: CDCl₃, Reference: TMS (0.0 ppm)



Chemical Shift (δ) ppm	Multiplicity	Assignment (Tentative)
~0.8-0.9	Multiplet	Protons of the three -CH₃ groups
~1.1-1.4	Multiplet	Protons of the three -CH ₂ - groups and the single -CH- proton

Note: The ¹H NMR spectrum of 3-methylhexane is complex due to significant signal overlap in the upfield region ($\delta \approx 0.8-1.6$ ppm)[1]. High-resolution instrumentation is required to resolve the multiplets corresponding to the seven distinct proton environments[1].

Table 2: ¹³C NMR Spectroscopic Data for 3-Methylhexane Solvent: CDCl₃, Reference: TMS (0.0 ppm)

Chemical Shift (δ) ppm	Intensity	Assignment (Carbon No.)
11.45	836.00	C1 or C-methyl
14.47	781.00	C6
19.24	836.00	C1 or C-methyl
20.34	975.00	C5 or C4
29.68	980.00	C5 or C4
34.36	1000.00	C2
39.20	1000.00	C3

Note: The ¹³C NMR spectrum clearly shows seven distinct signals, confirming the asymmetric nature of the 3-methylhexane molecule[2]. All signals appear in the upfield region, which is characteristic of saturated aliphatic carbons[2].

Infrared (IR) Spectroscopy

The IR spectrum of an alkane like 3-methylhexane is characterized by absorptions related to C-H bond vibrations. The absence of other significant bands indicates the lack of other functional



groups[3].

Table 3: IR Absorption Bands for 3-Methylhexane

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
2975-2845	C-H Stretch (-CH, -CH ₂ , -CH ₃)	Strong[3]
1480-1435	C-H Bend (-CH ₂ , -CH ₃)	Medium[3]
1385-1370	C-H Bend (Methyl Rock)	Medium[3]
~1340	C-H Bend (-CH-)	Weak[3]
~1500-400	Fingerprint Region	Complex[3]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of 3-methylhexane results in the formation of a molecular ion and several characteristic fragment ions due to the cleavage of C-C bonds.

Table 4: Key Mass Spectrometry Data for 3-Methylhexane

m/z Ratio	Relative Abundance	Ion Identity
100	Moderate	$[C_7H_{16}]^{+^-}$ (Molecular Ion, M+)
85	High	[C ₆ H ₁₃] ⁺ (M-15, loss of ·CH ₃)
71	High	[C ₅ H ₁₁] ⁺ (M-29, loss of ·CH ₂ CH ₃)[4]
57	100% (Base Peak)	[C ₄ H ₉] ⁺ (Stable tertiary or secondary carbocation)[4]
43	High	[C ₃ H ₇]+
29	High	[C ₂ H ₅] ⁺

Experimental Protocols



Standard protocols for obtaining the spectroscopic data for a liquid alkane like (-)-3-Methylhexane are described below.

NMR Spectroscopy Protocol

- Sample Preparation:
 - For ¹H NMR, dissolve approximately 5-25 mg of (-)-3-Methylhexane in about 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a clean NMR tube[1][5].
 - For ¹³C NMR, a more concentrated solution is required due to the lower natural abundance and sensitivity of the ¹³C isotope. A nearly saturated solution is ideal[5].
 - Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.0 \text{ ppm}$)[2].
- Data Acquisition:
 - Place the NMR tube in the spectrometer's probe.
 - Perform shimming to optimize the homogeneity of the magnetic field.
 - Acquire the spectrum using appropriate pulse sequences. A standard single-pulse experiment is usually sufficient for both ¹H and ¹³C NMR.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum and perform baseline correction.
 - Calibrate the chemical shift axis using the TMS signal at 0.0 ppm.
 - Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

IR Spectroscopy Protocol

Sample Preparation:



- As (-)-3-Methylhexane is a liquid, the simplest method is to prepare a neat sample.
- Place a single drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin liquid film[3].

Data Acquisition:

- Place the salt plates in the sample holder of an FTIR spectrometer.
- Record a background spectrum of the empty spectrometer.
- Acquire the sample spectrum. The instrument automatically ratios the sample spectrum against the background to provide the final absorbance or transmittance spectrum.

Data Analysis:

- Identify the characteristic absorption bands by their wavenumber (cm⁻¹) and intensity.
- Correlate these bands to specific molecular vibrations (e.g., C-H stretching and bending)
 [6].

Mass Spectrometry Protocol

- Sample Introduction:
 - Inject a small amount of the liquid sample into the mass spectrometer. The sample is vaporized in the inlet system, which is heated to ensure it is in the gas phase[7].

Ionization:

- Use Electron Ionization (EI), the standard method for alkanes. The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV)[7][8].
- This bombardment ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M^{+*})[8].
- Mass Analysis and Detection:

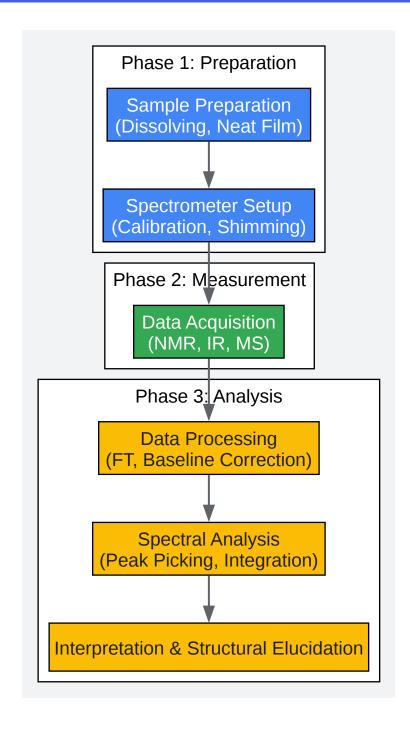


- The newly formed ions are accelerated into a mass analyzer (e.g., a magnetic sector or quadrupole).
- The analyzer separates the ions based on their mass-to-charge (m/z) ratio[7].
- A detector records the abundance of ions at each m/z value, generating the mass spectrum. The most abundant ion is assigned a relative intensity of 100% and is called the base peak[9].

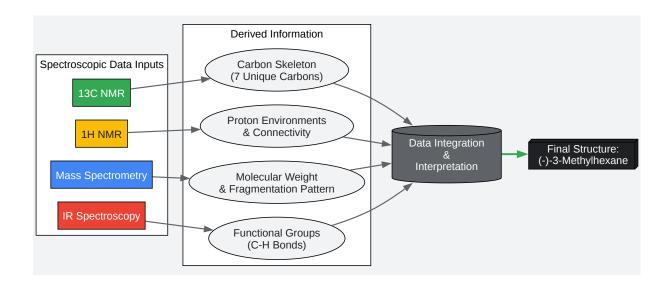
Mandatory Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship between different spectroscopic techniques for structural elucidation.









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